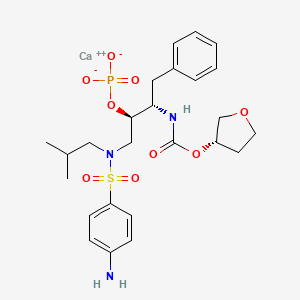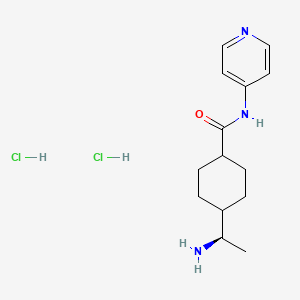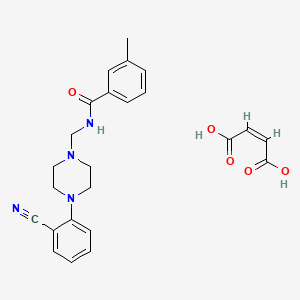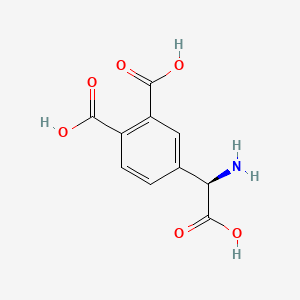
PNU 22394 盐酸盐
描述
PNU 22394 hydrochloride is a chemical compound known for its role as an agonist for serotonin receptors, specifically 5-HT2C and 5-HT2A receptors . It has been studied for its potential effects on reducing food intake and producing weight loss in both animal and human studies . The compound’s molecular formula is C13H17ClN2, and it has a molecular weight of 236.74 g/mol .
科学研究应用
盐酸PNU 22394 已被广泛研究用于其科学研究应用,包括:
化学: 该化合物用作分析化学中研究血清素受体相互作用的参考标准。
生物学: 在生物学研究中,盐酸PNU 22394 用于研究血清素受体在各种生理过程中的作用。
医药: 该化合物已被研究用于其在治疗肥胖症和认知障碍等疾病方面的潜在治疗作用。
作用机制
盐酸PNU 22394 通过作为血清素受体的激动剂而发挥作用,特别是 5-HT2C 和 5-HT2A 受体。该化合物与这些受体结合,激活它们并触发一系列细胞内信号通路。 这种激活会导致各种生理作用,包括减少食物摄入量和体重减轻 .
安全和危害
生化分析
Biochemical Properties
PNU 22394 hydrochloride plays a significant role in biochemical reactions by interacting with serotonin receptors. It binds to serotonin 5-HT2C receptors with high affinity, exhibiting agonistic activity. Additionally, it partially activates serotonin 5-HT2A and 5-HT2B receptors . These interactions influence various biochemical pathways, including those involved in neurotransmission and neuromodulation .
Cellular Effects
PNU 22394 hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those associated with serotonin receptors . This compound can alter gene expression and cellular metabolism, leading to changes in cellular activities such as neurotransmitter release and synaptic plasticity . In animal studies, PNU 22394 hydrochloride has been shown to reduce food intake and induce weight loss .
Molecular Mechanism
The molecular mechanism of PNU 22394 hydrochloride involves its binding interactions with serotonin receptors. As an agonist at serotonin 5-HT2C receptors, it activates these receptors, leading to downstream signaling events . The partial agonistic activity at serotonin 5-HT2A and 5-HT2B receptors also contributes to its overall effects . These interactions result in changes in gene expression and modulation of neurotransmitter release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PNU 22394 hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. PNU 22394 hydrochloride is stable under specific storage conditions, but its activity may decrease over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential sustained impacts on neurotransmission and behavior .
Dosage Effects in Animal Models
The effects of PNU 22394 hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits its agonistic activity on serotonin receptors, leading to reduced food intake and weight loss . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
PNU 22394 hydrochloride is involved in metabolic pathways related to serotonin signaling. It interacts with enzymes and cofactors that regulate serotonin synthesis, release, and reuptake . These interactions can affect metabolic flux and alter levels of serotonin and other related metabolites .
Transport and Distribution
Within cells and tissues, PNU 22394 hydrochloride is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in certain tissues can influence its overall activity and effects .
Subcellular Localization
The subcellular localization of PNU 22394 hydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s interactions with serotonin receptors and other biomolecules, ultimately influencing its biochemical and cellular effects .
准备方法
盐酸PNU 22394 的合成涉及几个步骤,从核心结构的制备开始,然后进行官能化以引入所需的取代基。合成路线通常包括以下步骤:
核心结构的形成: 盐酸PNU 22394 的核心结构通过一系列环化反应合成。
官能化: 然后对核心结构进行官能化以引入甲基和其他取代基。
盐酸盐的形成: 最后一步涉及形成盐酸盐以增强化合物的稳定性和溶解度
化学反应分析
盐酸PNU 22394 经历各种化学反应,包括:
氧化: 该化合物可以进行氧化反应,通常使用过氧化氢或高锰酸钾等试剂。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等试剂进行。
相似化合物的比较
盐酸PNU 22394 对 5-HT2C 和 5-HT2A 受体的亲和力和选择性很高,这一点是独一无二的。类似的化合物包括:
洛卡色林: 另一种用于减肥的 5-HT2C 受体激动剂。
色胺: 具有类似血清素受体活性的化合物。
PNU 181731: 一种具有类似药理特性的相关化合物
属性
IUPAC Name |
6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15;/h2-5,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIGGEUWSYESTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCNCC2)C3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15923-42-9 | |
| Record name | PNU-22394 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9N5GRJ53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















